3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride
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Overview
Description
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple ethoxy groups and a piperidinyl-dioxoisoindoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride involves several steps:
Formation of the Ethoxy Chain: The initial step involves the reaction of ethylene oxide with ethanolamine to form 2-(2-aminoethoxy)ethanol. This reaction typically occurs under basic conditions using a catalyst such as sodium hydroxide.
Extension of the Ethoxy Chain: The 2-(2-aminoethoxy)ethanol is further reacted with additional ethylene oxide units to extend the ethoxy chain, forming 2-[2-(2-aminoethoxy)ethoxy]ethanol.
Coupling with Piperidinyl-Dioxoisoindoline: The extended ethoxy chain is then coupled with a piperidinyl-dioxoisoindoline derivative. This coupling reaction often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the ethylene oxide reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Aldehydes, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Substituted amides, Ethers
Scientific Research Applications
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound’s ethoxy chains and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid
- 2-[2-(2-aminoethoxy)ethoxy]ethanol
- 2-[2-(2-ethoxyethoxy)ethoxy]ethanamine
Uniqueness
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride is unique due to its combination of ethoxy chains and a piperidinyl-dioxoisoindoline moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H29ClN4O8 |
---|---|
Molecular Weight |
512.9 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H28N4O8.ClH/c23-6-8-33-10-12-34-11-9-32-7-5-19(28)24-14-1-2-15-16(13-14)22(31)26(21(15)30)17-3-4-18(27)25-20(17)29;/h1-2,13,17H,3-12,23H2,(H,24,28)(H,25,27,29);1H |
InChI Key |
JSQIQQXLXFXYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCOCCOCCN.Cl |
Origin of Product |
United States |
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